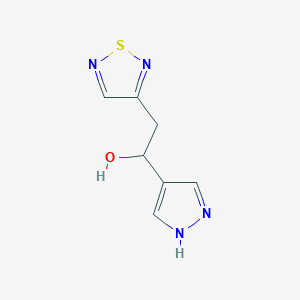
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is a synthetic organic compound that features both a pyrazole and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through an appropriate linker, such as an ethan-1-ol group, using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiadiazole ring to a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Pyrazol-4-yl)-2-(1,3,4-thiadiazol-2-yl)ethan-1-ol
- 1-(1H-Pyrazol-4-yl)-2-(1,2,4-triazol-3-yl)ethan-1-ol
- 1-(1H-Pyrazol-4-yl)-2-(1,3,4-oxadiazol-2-yl)ethan-1-ol
Uniqueness
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is unique due to the specific arrangement of its pyrazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
Propiedades
Fórmula molecular |
C7H8N4OS |
|---|---|
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethanol |
InChI |
InChI=1S/C7H8N4OS/c12-7(5-2-8-9-3-5)1-6-4-10-13-11-6/h2-4,7,12H,1H2,(H,8,9) |
Clave InChI |
GRTZAGYUAYIVQO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1)C(CC2=NSN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


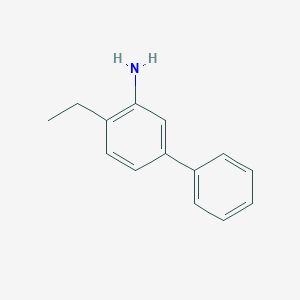
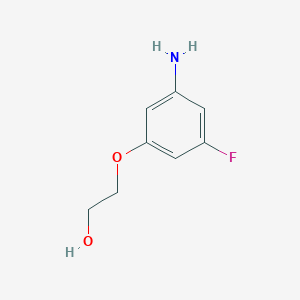
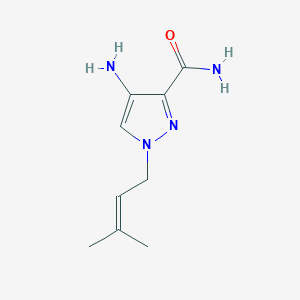

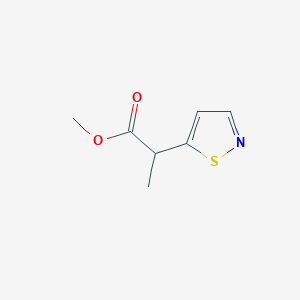
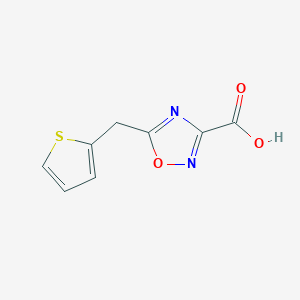
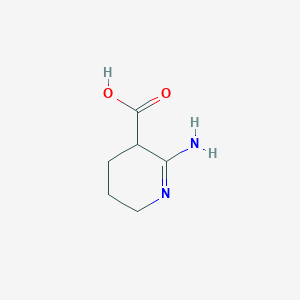

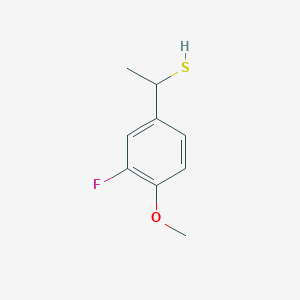


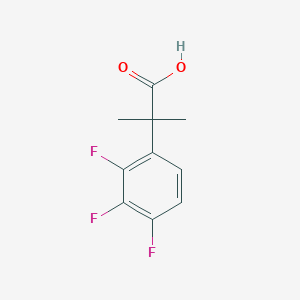
![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)

